1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Description
Properties
IUPAC Name |
1-benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNKCWVIGABWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:
- Synthesis of Heterocycles: The compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. For instance, it can be transformed into derivatives that exhibit biological activity, such as anti-cancer or anti-inflammatory properties .
- Antioxidant Development: The compound has been identified as a precursor for synthesizing antioxidants. These antioxidants are crucial in preventing oxidative stress in biological systems and have applications in pharmaceuticals and food preservation .
Biological Applications
Research indicates that derivatives of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde may have neuroprotective properties. Case studies highlight the following:
- Neuroprotection Against Apoptosis: A study demonstrated that compounds related to this molecule could protect dopaminergic neurons from apoptosis induced by neurotoxins. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .
Industrial Applications
The compound is also explored for its utility in various industrial sectors:
- Dye Couplers and Stabilizers: The synthesis of dye couplers and ultraviolet light stabilizers has been linked to the use of hydroquinoline derivatives. These compounds enhance the stability and longevity of dyes used in textiles and plastics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit gluconate 2-dehydrogenase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde are compared below with related tetrahydroquinoline and dihydroquinoline derivatives. Key differences in substitution patterns, saturation, and functional groups are highlighted.
Structural and Functional Comparisons
Key Structural Differences
- In contrast, alkyl substituents (e.g., propyl or ethyl) reduce aromatic interactions but may improve solubility .
- Ring Saturation: Tetrahydroquinolines (fully saturated) exhibit greater conformational flexibility compared to dihydroquinolines (partially unsaturated), which could influence metabolic stability and bioavailability .
- Functional Group Reactivity : The carbaldehyde group enables condensation reactions (e.g., with azolopyrimidines to form triazolo/pyrazolo derivatives), whereas hydroxyl or carboxylic acid groups in analogs favor hydrogen bonding or ionic interactions .
Biological Activity
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (C20H23NO) is a compound of interest due to its potential biological activities. This compound features a tetrahydroquinoline structure that has been associated with various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C20H23NO
- Molecular Weight : 291.4 g/mol
- CAS Number : 80162-60-3
- Structure : The compound consists of a benzyl group attached to a trimethyl-substituted tetrahydroquinoline structure with an aldehyde functional group.
Biological Activity Overview
Research indicates that compounds with similar structures to 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exhibit various biological activities including:
- Antioxidant Activity : Many tetrahydroquinoline derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some related compounds have demonstrated antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Properties : Certain derivatives have been linked to the inhibition of inflammatory cytokines.
Antioxidant Activity
A study published in Molecules investigated the antioxidant potential of several tetrahydroquinoline derivatives. Results indicated that compounds with similar structural motifs effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate to strong antioxidant activity .
Antimicrobial Activity
In a comparative study of antimicrobial properties, derivatives of tetrahydroquinoline were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential .
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The study highlighted that specific compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition was quantitatively assessed using ELISA assays, showing reductions of up to 70% in cytokine levels at optimal concentrations .
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde?
- The compound can be synthesized via multi-step reactions involving cyclization and benzylation. A validated approach includes the use of hydroquinoline scaffolds as intermediates, with nitrile derivatives (e.g., 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile) serving as precursors. Subsequent oxidation or functional group interconversion (e.g., nitrile to aldehyde) may be employed to introduce the carbaldehyde group. Reaction conditions (e.g., catalysts, temperature, and solvent systems) should be optimized to enhance yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Key characterization methods include:
- NMR Spectroscopy : To confirm the benzyl, methyl, and carbaldehyde substituents via proton and carbon chemical shifts.
- HPLC/MS : For purity assessment and molecular weight confirmation.
- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities in the tetrahydroquinoline core.
- FT-IR : To verify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
Q. What storage conditions are recommended to maintain compound stability?
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Protect from light, as photolytic degradation can generate aminyl radicals, leading to dimerization or side reactions with oxygen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?
- Contradictions often arise from differences in substituent patterns, assay conditions, or model systems. To address this:
- Perform side-by-side comparative assays under standardized conditions (e.g., antioxidant activity via lipid peroxidation inhibition vs. hepatoprotective effects in CCl₄-induced liver injury models).
- Use structural analogs (e.g., 1-benzoyl-6-hydroxy derivatives) as controls to isolate substituent-specific effects .
- Apply computational tools (e.g., molecular docking) to predict binding interactions with molecular targets (e.g., enzymes linked to oxidative stress) .
Q. How does the benzyl substituent at position 1 influence the compound’s reactivity and biological activity compared to other analogs?
- The benzyl group enhances steric bulk and lipophilicity, potentially improving membrane permeability and target engagement. Comparative studies with analogs (e.g., 1-benzoyl or 1-methyl derivatives) reveal:
- Antioxidant Activity : Benzyl-substituted derivatives may exhibit stronger radical scavenging due to stabilization of intermediate radicals.
- Hepatoprotective Effects : The carbaldehyde group at position 6 could modulate redox homeostasis by interacting with thiol groups in proteins (e.g., glutathione) .
- Methodologically, structure-activity relationships (SAR) can be explored via systematic substitution (e.g., replacing benzyl with alkyl/aryl groups) and assaying outcomes in vitro and in vivo.
Q. What experimental considerations are required when studying metal ion interactions with this compound?
- Tetrahydroquinoline derivatives can form complexes with transition metals (e.g., Cu²⁺), altering their redox behavior. Key steps include:
- Spectroscopic Titration : Monitor UV-Vis or EPR spectra to detect complex formation.
- pH Control : Ensure physiological pH to mimic biological conditions.
- Competitive Binding Assays : Compare affinity with endogenous chelators (e.g., EDTA).
Q. What are the implications of photolytic radical formation for experimental design?
- Photolysis under UV light generates aminyl radicals, which dimerize or react with oxygen to form nitroxyl radicals (quantum yield ≤ 0.001). Researchers must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
